Taxinine Exhibits 4.4-Fold Superior Antiplatelet Activity Versus Acetylsalicylic Acid
In a head-to-head comparative study of taxanes isolated from Taxus cuspidata, taxinine (compound 1) demonstrated significantly stronger inhibition of platelet aggregation than the clinical standard acetylsalicylic acid (ASA, aspirin). Against arachidonic acid (AA)-induced aggregation, taxinine exhibited an IC50 of 14.4 μM, compared to 63.0 μM for ASA [1].
| Evidence Dimension | Inhibition of platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 14.4 μM (arachidonic acid-induced) |
| Comparator Or Baseline | Acetylsalicylic acid (ASA): 63.0 μM |
| Quantified Difference | 4.4-fold lower IC50 (more potent) |
| Conditions | Optical aggregometry; arachidonic acid (AA) as agonist; in vitro human platelet assay |
Why This Matters
This potency advantage over a widely used clinical antiplatelet agent identifies taxinine as a superior tool compound for investigating novel anti-thrombotic mechanisms distinct from cyclooxygenase inhibition.
- [1] Kim, S.Y., et al. A comparative optical aggregometry study of antiplatelet activity of taxanes from Taxus cuspidata. Thrombosis Research, 2010, 125(6), e281-e284. View Source
